1,2,5-Trimethylpiperidin-4-yl propanoate
Description
1,2,5-Trimethylpiperidin-4-yl propanoate is a synthetic piperidine derivative with a propanoate ester functional group. Its structure features a piperidine ring substituted with three methyl groups at positions 1, 2, and 5, and a propanoate ester at position 2. This compound is notable for its role as a precursor or intermediate in pharmaceutical synthesis, particularly in the production of opioid analgesics like promedol . The stereochemistry and substitution pattern on the piperidine ring significantly influence its biological activity and pharmacokinetic properties, as observed in structurally related compounds .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) propanoate |
InChI |
InChI=1S/C11H21NO2/c1-5-11(13)14-10-6-9(3)12(4)7-8(10)2/h8-10H,5-7H2,1-4H3 |
InChI Key |
KNMVFWWXROFBOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC(N(CC1C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,5-trimethyl-4-piperidyl propionate typically involves several steps, starting from readily available precursors. One common method involves the alkylation of piperidine derivatives followed by esterification. The reaction conditions often include the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often incorporating advanced purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
1,2,5-Trimethyl-4-piperidyl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol, often using reagents like lithium aluminum hydride.
Scientific Research Applications
1,2,5-Trimethyl-4-piperidyl propionate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with analgesic and anesthetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-trimethyl-4-piperidyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. These interactions often involve binding to receptor sites or inhibiting enzyme activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
1,2,5-Trimethyl-4-phenylpiperidin-4-yl Propanoate
- Structure : Differs by the addition of a phenyl group at position 3.
- Activity: Enhanced opioid receptor binding due to the aromatic phenyl group, leading to higher analgesic potency compared to non-aromatic analogs .
[(2R,4S)-1,2-Dimethyl-4-phenylpiperidin-4-yl] Propanoate (CAS 32204-69-6)
- Structure : Contains two methyl groups (positions 1 and 2) and a phenyl group at position 4.
- Activity : Reduced steric hindrance compared to the 1,2,5-trimethyl analog, resulting in faster metabolic clearance but lower receptor affinity .
Table 1: Structural and Pharmacological Comparison
Propanoate Esters in Agrochemicals
Fungicidal Propanoate Derivatives
- Example: [(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate .
- Comparison: Unlike this compound, agrochemical propanoates feature bulky aromatic and heterocyclic moieties. These modifications enhance fungal cell membrane targeting but reduce mammalian toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
